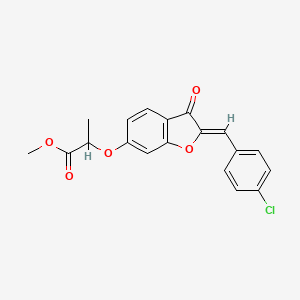

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-14-7-8-15-16(10-14)25-17(18(15)21)9-12-3-5-13(20)6-4-12/h3-11H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJOCPXIIQYLIT-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known by its CAS number 623122-84-9, is a compound of interest due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which have been recognized for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.

The molecular formula of this compound is C19H15ClO5, with a molecular weight of 358.77 g/mol. The structure features a benzofuran core substituted with a chlorobenzylidene moiety and a methoxypropanoate group, which may contribute to its biological activities.

Anticancer Activity

Research indicates that compounds similar to (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can inhibit cancer cell proliferation in various cell lines.

- Mechanism of Action : The anticancer effect is often attributed to the inhibition of key signaling pathways involved in cancer cell survival and proliferation. Specifically, these compounds may act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in multiple cancers including breast and prostate cancer .

- Case Studies : In vitro studies demonstrated that similar benzofuran derivatives inhibited the growth of K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines with varying degrees of potency .

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their protective effects against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Experimental Findings : In experiments measuring DPPH radical scavenging activity, certain analogs showed significant antioxidant efficacy comparable to vitamin C . This suggests that (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may also possess similar protective effects against oxidative damage.

Anti-inflammatory Activity

Inflammation plays a crucial role in the progression of many chronic diseases. Compounds like (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit anti-inflammatory activity through the modulation of inflammatory cytokines.

- Research Insights : Some studies have indicated that benzofuran derivatives can reduce the levels of pro-inflammatory cytokines in cell-based assays . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Data Summary

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits significant anticancer properties. Similar benzofuran derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer effects are often linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a critical target in multiple cancers, including breast and prostate cancer.

- Case Studies :

Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.

- Experimental Findings :

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines.

- Research Insights :

Comparative Analysis of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

For example:

- The 4-chloro target compound may exhibit superior binding to hydrophobic enzyme pockets compared to 3-substituted analogues due to optimized halogen positioning .

- The carboxylic acid variant () could serve as a prodrug precursor, with ester-to-acid conversion enabling pH-dependent release in targeted tissues.

Further studies are required to validate these hypotheses, including crystallographic analyses of ligand-target complexes and in vitro assays comparing potency, selectivity, and metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical parameters for synthesizing (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodological Answer : The synthesis involves a multi-step approach, including:

- Knoevenagel condensation : To form the benzylidene-benzofuran core under reflux conditions (e.g., ethanol or dichloromethane as solvents) .

- Esterification : Methyl propanoate introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

- Critical Parameters : Temperature control (±2°C during condensation), reaction time (6–12 hours for cyclization), and solvent polarity adjustments to minimize byproducts .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C) : Assign peaks for the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons) and Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₀H₁₆ClO₆ requires m/z 393.0584) .

Q. What biological activities are associated with this compound, and how are they initially assessed?

- Methodological Answer : Preliminary screening includes:

- Enzyme inhibition assays : Test against COX-2 (anti-inflammatory) or topoisomerase II (anticancer) using fluorogenic substrates .

- Antimicrobial testing : Broth microdilution (MIC values against Gram-positive bacteria, e.g., S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Methodological Answer :

- Solvent optimization : Replace ethanol with dichloromethane for higher solubility of intermediates, reducing reaction time by 30% .

- Continuous flow reactors : Improve heat transfer and scalability for the Knoevenagel step, achieving 85% yield vs. 65% in batch processes .

- In-line purification : Couple synthesis with automated flash chromatography to minimize manual handling .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Orthogonal assays : Validate COX-2 inhibition using both fluorometric and ELISA-based methods to rule out assay-specific artifacts .

- Structural analogs : Compare activity with derivatives (e.g., 4-methoxy vs. 4-chloro substituents) to identify substituent-dependent trends .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl, Br), methoxy, or alkyl groups at the benzylidene position .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using biological data to predict critical steric/electrostatic regions .

- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with COX-2) to identify binding motifs .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., ΔG = -9.2 kcal/mol for COX-2) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate target engagement .

- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How does the compound’s stability under varying experimental conditions (pH, temperature) impact bioactivity?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (pH 3), basic (pH 10), and oxidative (H₂O₂) conditions; monitor via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td ≈ 180°C) to guide storage conditions .

- Long-term stability : Store at -20°C in amber vials with desiccants to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.